1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Radical Addition Fluorinated Olefins Telomerization

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0) is a polyhalogenated ethane derivative with the molecular formula C₂Cl₂F₃I and a molecular weight of 278.83 g/mol. The compound is characterized by its unique combination of chlorine, fluorine, and iodine substituents, which imparts distinct reactivity and physicochemical properties, including a boiling point of 99 °C and a density of 2.1959 g/cm³ at 25 °C.

Molecular Formula C2Cl2F3I
Molecular Weight 278.82 g/mol
CAS No. 354-61-0
Cat. No. B1346711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-1,1,2-trifluoro-2-iodoethane
CAS354-61-0
Molecular FormulaC2Cl2F3I
Molecular Weight278.82 g/mol
Structural Identifiers
SMILESC(C(F)(Cl)I)(F)(F)Cl
InChIInChI=1S/C2Cl2F3I/c3-1(5,6)2(4,7)8
InChIKeyHCUGPHQZDLROAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0): Procurement and Technical Profile for Fluorinated Building Blocks


1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0) is a polyhalogenated ethane derivative with the molecular formula C₂Cl₂F₃I and a molecular weight of 278.83 g/mol [1]. The compound is characterized by its unique combination of chlorine, fluorine, and iodine substituents, which imparts distinct reactivity and physicochemical properties, including a boiling point of 99 °C and a density of 2.1959 g/cm³ at 25 °C [1]. It is primarily utilized as a key intermediate in organic synthesis, particularly in radical addition reactions and as a telogen for the preparation of specialty fluorinated monomers and oligomers [2].

Why 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane Cannot Be Substituted with Non-Iodinated or Brominated Analogs


The presence of the iodine atom in 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane is the critical structural feature that dictates its unique chemical utility. Non-iodinated analogs, such as 1,2-Dichloro-1,1,2-trifluoroethane (R-123a), are chemically inert in many radical addition contexts and are primarily used as refrigerants or solvents [1]. Even closely related brominated analogs like 1,2-dibromo-2-chloro-1,1,2-trifluoroethane exhibit significantly lower reactivity in radical addition reactions with fluoroolefins [2]. The carbon-iodine bond in this compound is much weaker and more readily undergoes homolytic cleavage under thermal or photochemical initiation, enabling radical addition pathways that are inaccessible to its non-iodinated counterparts. Therefore, substituting this compound with a non-iodinated or brominated analog would result in reaction failure or dramatically reduced yields, making it an irreplaceable starting material for specific synthetic sequences [2].

Quantitative Evidence Guide for Selecting 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0)


Superior Reactivity in Radical Additions with Fluoroolefins Compared to Brominated Analogs

A direct comparative study by Tarrant and Lilyquist (1955) investigated the radical addition reactions of 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane and 1,2-Dibromo-2-chloro-1,1,2-trifluoroethane with various fluoroethenes and fluoropropenes. The iodine compound gave excellent yields of addition products even with olefins which failed to react with the dibromide [1]. The high yields of adducts and the ease of subsequent dehydrohalogenation and dehalogenation afford a good synthetic method for preparing various fluorolefins and 1,1,2-fluorobutadienes [1].

Radical Addition Fluorinated Olefins Telomerization

Quantified Yield in a Model Coupling Reaction for Fluorinated Fluid Synthesis

In a study on chlorotrifluoroethylene-derived fluids, a model compound synthesis was performed. Under parallel conditions using n-C6F13CFClI and CF2ClCFClI (the target compound), the cross-coupling product n-C6F13CFClCFClCF2Cl was obtained in a yield of 48% [1].

Fluorinated Fluids Cross-Coupling Model Compound Synthesis

High Isomeric Purity in Synthesis: 97.06% CF2ClCFClI Composition

During the synthesis of 1,2-Dichloro-1-iodoperfluoroethane (DCIPFE) via the reaction of iodine monochloride with chlorotrifluoroethylene (CTFE), two isomers were obtained: CF2ClCFClI (the target compound) and CFCl2CF2I. The composition of the desired CF2ClCFClI isomer was reported to be 97.06% [1].

Isomer Selectivity Synthetic Methodology Quality Control

Radical Addition Adduct Enables Synthesis of β-Trifluorovinylalanine Derivatives

A patent by Muramatsu (1981) describes the synthesis of β-trifluorovinylalanine, a fluorinated amino acid analog. The starting material is obtained by reacting the radical addition adduct of CF2ClCFClI with an acrylic ester, followed by reaction with sodium azide and reduction with hydrogen [1].

Amino Acid Synthesis Radical Addition Fluorinated Building Blocks

High-Value Application Scenarios for 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0)


Synthesis of Specialty Fluorinated Monomers and Oligomers

This compound is a foundational telogen for the radical telomerization with fluoroolefins such as tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE). The resulting telomers are key intermediates for the production of high-performance fluoropolymers with exceptional thermal stability, chemical inertness, and low friction coefficients [1]. The high reactivity of the C-I bond, as demonstrated by the 48% yield in model coupling reactions, is essential for this process [2].

Preparation of Fluorinated Olefins and 1,3-Butadienes

The compound's ability to undergo radical addition to various fluoroolefins, followed by facile dehydrohalogenation, provides a direct route to a range of valuable fluorinated olefins and 1,1,2-fluorobutadienes. This synthetic versatility is documented in early literature and is a key differentiator from less reactive brominated analogs [3].

Synthesis of Fluorinated Amino Acid Analogs

The radical addition adduct of this compound with acrylic esters serves as a platform for the synthesis of β-trifluorovinylalanine and related fluorinated amino acid derivatives. This application is of significant interest in medicinal chemistry for the development of enzyme inhibitors and peptide-based therapeutics with enhanced metabolic stability [4].

Synthesis of Chlorotrifluoroethylene-Derived Fluids

This compound is a critical intermediate in the synthesis of chlorofluoroalkane fluids used as specialty lubricants and heat transfer media. Its participation in cross-coupling reactions, as demonstrated by the 48% yield in the synthesis of n-C6F13CFClCFClCF2Cl, is essential for constructing these complex molecular architectures [2].

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